molecular formula C14H15NO3 B2622906 N-([2,3'-bifuran]-5-ylmethyl)cyclobutanecarboxamide CAS No. 2034487-51-7

N-([2,3'-bifuran]-5-ylmethyl)cyclobutanecarboxamide

Cat. No.: B2622906
CAS No.: 2034487-51-7
M. Wt: 245.278
InChI Key: KBESDRCJFBGYIB-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide is an organic compound that features a cyclobutanecarboxamide core linked to a bifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated bifuran derivatives.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes or receptors, modulating their activity. The cyclobutanecarboxamide core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxamide: A simpler analog without the bifuran moiety.

    N,N-didecylcyclobutanecarboxamide: A derivative with longer alkyl chains.

    N,N-dihexylcyclobutanecarboxamide: Another derivative with medium-length alkyl chains.

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)cyclobutanecarboxamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14(10-2-1-3-10)15-8-12-4-5-13(18-12)11-6-7-17-9-11/h4-7,9-10H,1-3,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBESDRCJFBGYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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